3-Phenylisoxazole
Overview
Description
3-Phenylisoxazole is a five-membered heterocyclic compound . It is commonly found in many commercially available drugs . The empirical formula of 3-Phenylisoxazole is C9H7NO and it has a molecular weight of 145.16 .
Molecular Structure Analysis
The molecular structure of 3-Phenylisoxazole consists of a five-membered isoxazole ring attached to a phenyl group . The IUPAC Standard InChIKey for 3-Phenylisoxazole is ZBRDJMFLJXFIGJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Phenylisoxazole can undergo various chemical reactions. For instance, it can participate in a [1 + 2 + 1 + 1] four-component domino reaction in an electrochemical annulation process . This reaction is characterized by a high level of functional group tolerance and operational simplicity .
Physical And Chemical Properties Analysis
3-Phenylisoxazole is a solid compound . Its molecular weight is 145.1580 . The IUPAC Standard InChI for 3-Phenylisoxazole is InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H .
Scientific Research Applications
Antibacterial Agents
Polysubstituted phenylisoxazoles, including 3-Phenylisoxazole, have been designed and synthesized to discover new antibacterial agents . These compounds were evaluated against various bacteria such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). The 4-nitro-3-phenylisoxazole derivatives were found to have better antibacterial activities .
Cancer Research
3-Phenylisoxazole and its derivatives have been synthesized and screened against various human cancer cell lines . For instance, 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives showed potent cytotoxicity against all the tested cell lines at IC 50 < 12 µM .
Pesticide Research
Isoxazole derivatives, including 3-Phenylisoxazole, are important heterocyclic compounds that are widely used in pesticides . They have been used to control plant diseases in crops such as rice, citrus, and kiwi fruit .
Herbicide Development
Isoxazole derivatives are also used in the development of herbicides . For example, Isouron, a selective herbicide, is mostly employed to control the weeds such as paspalum and white grass .
Soil Disinfectant and Plant Growth Regulator
5-methylisoxazol-3-ol, a derivative of isoxazole, is considered as a soil disinfectant and plant growth regulator .
Fungicide Development
With the extensive attention to health and increasing environmental awareness, the development of efficient, low toxic, and green antibacterial agents or fungicides has become a hot topic in the field of pesticide research . Isoxazole derivatives, including 3-Phenylisoxazole, are being studied for these applications .
Future Directions
Given the significance of isoxazole in drug discovery, there is a need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, the exploration of the potential applications of 3-Phenylisoxazole in various fields, including medicinal chemistry, is an important future direction .
properties
IUPAC Name |
3-phenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143422 | |
Record name | Isoxazole, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoxazole | |
CAS RN |
1006-65-1 | |
Record name | 3-Phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazole, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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